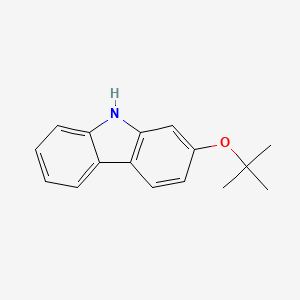

2-tert-butoxy-9H-carbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-9H-carbazole |

InChI |

InChI=1S/C16H17NO/c1-16(2,3)18-11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 |

InChI Key |

VSDPUTYQQKWFAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC2=C(C=C1)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Tert Butoxy 9h Carbazole

Oxidative Transformations and Resulting Chemical Species (e.g., Carbazole-2,3-dione formation)

The carbazole (B46965) nucleus is susceptible to oxidation, and the presence of an electron-donating tert-butoxy (B1229062) group can influence the outcome of such reactions. The oxidation of 2-tert-butoxy-9H-carbazole can lead to the formation of quinone-like structures. Specifically, treatment with suitable oxidizing agents can convert this compound into carbazole-2,3-dione. tandfonline.comnih.gov This transformation involves the oxidation of the carbocyclic ring bearing the tert-butoxy substituent.

Strong oxidizing agents are typically employed for this purpose. For instance, potassium permanganate (B83412) (KMnO₄) has been cited as a reagent capable of effecting this transformation. tandfonline.com The reaction proceeds by attacking the electron-rich positions of the carbazole ring, leading to the formation of the dione (B5365651) structure. This conversion is significant as carbazolequinones are found in several naturally occurring alkaloids and serve as important intermediates in organic synthesis. clockss.org

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Carbazole-2,3-dione | tandfonline.com |

| tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate | Generic Oxidation | Carbazole-2,3-dione derivatives | nih.gov |

Reductive Pathways and Generation of Reduced Derivatives (e.g., 2-tert-butoxy-3-ol)

Following the oxidation to a dione, reductive pathways can be employed to generate reduced derivatives. The reduction of a carbazole-2,3-dione would be expected to yield a diol or, through partial reduction, a hydroxycarbazole derivative. Specifically, the reduction of the carbazole-2,3-dione derived from this compound could potentially generate 2-tert-butoxy-3-hydroxycarbazole (2-tert-butoxy-3-ol).

While direct literature detailing this specific reduction is scarce, the conversion of carbazolequinones to hydroxycarbazoles is a known transformation in the synthesis of natural products. clockss.org For instance, 1-hydroxycarbazoles are often prepared and subsequently oxidized to the corresponding carbazolequinones, implying the feasibility of the reverse reductive process. clockss.orgmt.com Similarly, the reduction of ester groups on carbazole derivatives to alcohols has been reported, demonstrating that reductive processes on substituted carbazoles are common. nih.gov The synthesis of various 3-hydroxycarbazoles has also been achieved through other synthetic routes, highlighting the stability and accessibility of this class of compounds. researchgate.net Therefore, the generation of 2-tert-butoxy-3-ol via the reduction of carbazole-2,3-dione represents a chemically plausible, albeit not explicitly documented, transformation.

Electrophilic and Nucleophilic Substitution Reactions

The electron-rich nature of the carbazole ring system makes it amenable to electrophilic substitution reactions. The position of substitution is dictated by the electronic effects of the substituents already present on the ring. organicchemistrytutor.comsavemyexams.comlibretexts.orgminia.edu.eg The tert-butoxy group at the C-2 position is a strong electron-donating group, which activates the carbazole nucleus towards electrophilic attack. leapchem.com This activation is most pronounced at the ortho and para positions relative to the substituent. savemyexams.comyoutube.com Nucleophilic substitution reactions typically occur at the nitrogen atom or on a pre-functionalized carbon atom (e.g., a halogenated position). nih.gov

Halogenation and Synthesis of Halogenated Carbazole Derivatives

The halogenation of this compound is a key example of electrophilic aromatic substitution. leapchem.com Due to the activating and directing effect of the C-2 tert-butoxy group, incoming electrophiles like bromine (Br⁺) or chlorine (Cl⁺) are directed to the C-1, C-3, and, to a lesser extent, the C-6 and C-8 positions. savemyexams.comminia.edu.egthieme-connect.de The reaction typically employs reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. researchgate.net The synthesis of halogenated carbazoles is of significant interest as the resulting halo-derivatives are versatile intermediates for further functionalization via cross-coupling reactions. leapchem.comclockss.org

| Reagent | Predicted Major Monosubstituted Products | Rationale |

|---|---|---|

| N-Bromosuccinimide (NBS) | 1-Bromo-2-tert-butoxy-9H-carbazole, 3-Bromo-2-tert-butoxy-9H-carbazole | The C-2 tert-butoxy group is an ortho, para-director, activating the adjacent C-1 and C-3 positions. savemyexams.comminia.edu.eg |

| N-Chlorosuccinimide (NCS) | 1-Chloro-2-tert-butoxy-9H-carbazole, 3-Chloro-2-tert-butoxy-9H-carbazole | Similar directing effect as bromination. thieme-connect.de |

Oxidative Substitution at Specific Positions (e.g., 4-position)

While electrophilic substitution on carbazoles typically occurs at the 3, 6, and 1 positions, substitution at the C-4 position is rare due to lower electron density and steric hindrance from the hydrogen at the C-5 position. clockss.org However, oxidative substitution at the C-4 position has been observed in highly activated carbazole systems. For example, 1-amino-3,6-di-tert-butyl-9H-carbazole undergoes oxidative substitution with N,N-diiodo-4-nitroaniline to yield a carbazole-1,4-diimine compound. clockss.org The success of this reaction is attributed to the enhanced electron density at the C-4 position due to the cumulative electronic effects of the amino group at C-1 and the tert-butyl group at C-3, combined with low reaction temperatures. clockss.org For this compound, direct oxidative substitution at the C-4 position is not well-documented and would likely be challenging without the presence of additional activating groups at the C-1 or C-3 positions.

Condensation and Cycloaddition Reactions for Expanded Architectures

To build larger, more complex molecular architectures, this compound must typically first be functionalized with reactive groups such as aldehydes or amines. These functionalized derivatives can then undergo condensation or cycloaddition reactions.

Functionalization:

Formylation: An aldehyde group can be introduced onto the carbazole ring, often at the C-3 or C-6 positions, via the Vilsmeier-Haack reaction using a formylating agent like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). sioc-journal.cnevitachem.com

Amination: An amino group can be introduced through nitration followed by reduction, or through modern catalytic methods like the Buchwald-Hartwig amination, which couples an amine to a halogenated carbazole. tandfonline.comresearchgate.netrsc.orgepa.gov

Subsequent Reactions:

Condensation Reactions: A formyl-substituted this compound can undergo condensation reactions with hydrazides or amines to form acylhydrazones and Schiff bases, respectively. rsc.org These reactions are fundamental in creating extended π-conjugated systems used in materials science.

Cycloaddition Reactions: Carbazole derivatives can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions, to construct fused ring systems or link molecular fragments. thieme-connect.dersc.orglibretexts.orgpku.edu.cnbeilstein-journals.org For instance, an alkyne-functionalized carbazole could react with tetracyanoethylene (B109619) (TCNE) in a [2+2] cycloaddition followed by a retro-electrocyclization. clockss.org These reactions are powerful tools for creating complex heterocyclic structures from simpler carbazole building blocks. arxiv.org

| Reaction Type | Typical Reagents | Functional Group Introduced | Potential Subsequent Reaction | Reference |

|---|---|---|---|---|

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | -CHO (Aldehyde) | Condensation (e.g., with amines) | sioc-journal.cnevitachem.com |

| Amination (via halogenation) | 1. NBS (Halogenation) 2. Buchwald-Hartwig Coupling | -NH₂ (Amine) | Condensation (e.g., with aldehydes) | researchgate.netepa.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbazole-2,3-dione |

| Potassium permanganate |

| 2-tert-butoxy-3-hydroxycarbazole |

| 2-tert-butoxy-3-ol |

| 1-hydroxycarbazoles |

| tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate |

| 1-amino-3,6-di-tert-butyl-9H-carbazole |

| N,N-diiodo-4-nitroaniline |

| Carbazole-1,4-diimine |

| N-bromosuccinimide (NBS) |

| N-chlorosuccinimide (NCS) |

| 1-Bromo-2-tert-butoxy-9H-carbazole |

| 3-Bromo-2-tert-butoxy-9H-carbazole |

| 1-Chloro-2-tert-butoxy-9H-carbazole |

| 3-Chloro-2-tert-butoxy-9H-carbazole |

| Phosphorus oxychloride (POCl₃) |

| N,N-dimethylformamide (DMF) |

| Tetracyanoethylene (TCNE) |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Tert Butoxy 9h Carbazole and Its Derivatives

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For carbazole (B46965) derivatives, this technique reveals key structural parameters such as bond lengths, bond angles, and intermolecular interactions, which are essential for understanding their solid-state properties.

For instance, the crystal structure of 5-(2-chloro-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, a complex carbazole derivative, was determined to be monoclinic with a P21/c space group. researchgate.net The unit cell parameters were found to be a = 14.6448(2) Å, b = 11.1193(2) Å, and c = 19.9769(4) Å, with a β angle of 98.741(2)°. researchgate.net Similarly, the crystal structure of 4-bromo-N-[(3,6-di-tert-butyl-9H-carbazol-1-yl)methylidene]aniline reveals a nearly planar carbazole ring system and the presence of an intramolecular N—H⋯N hydrogen bond. nih.gov In some cases, such as with 2,7-bis(3,6-di-tert-butylcarbazol-9-yl)pyrene, crystallization from a dichloromethane–ethyl acetate (B1210297) solution yielded suitable single crystals for X-ray diffraction analysis. rsc.org The steric bulk of tert-butyl groups can influence the crystal packing, sometimes creating voids that can include guest molecules. smolecule.comprimescholars.com

Table 1: Crystallographic Data for Selected Carbazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| 5-(2-chloro-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | Monoclinic | P21/c | 14.6448(2) | 11.1193(2) | 19.9769(4) | 98.741(2) | researchgate.net |

| 4-bromo-N-[(3,6-di-tert-butyl-9H-carbazol-1-yl)methylidene]aniline | Orthorhombic | Pbca | 16.324(3) | 11.776(2) | 24.184(5) | 90 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of molecular structures.

In the ¹H NMR spectrum of 2-(tert-butyl)-9H-carbazole, characteristic signals are observed for the aromatic protons and the tert-butyl group. rsc.org For example, the protons of the tert-butyl group typically appear as a singlet around 1.44 ppm. rsc.org The aromatic protons resonate in the region of 7.20-8.05 ppm, with their specific chemical shifts and coupling constants providing information about their positions on the carbazole ring. rsc.org For 2-(tert-butyl)-9-phenyl-9H-carbazole, the ¹H NMR spectrum shows signals for the carbazole protons, the phenyl group protons, and a singlet for the tert-butyl group at 1.41 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. In 2-(tert-butyl)-9H-carbazole, the carbon atoms of the tert-butyl group show a characteristic signal around 35.25 ppm for the quaternary carbon and 31.90 ppm for the methyl carbons. rsc.org The aromatic carbons resonate in the range of 107-150 ppm. rsc.org For 2-(tert-butyl)-9-phenyl-9H-carbazole, the ¹³C NMR spectrum confirms the presence of all carbon atoms with distinct signals for the carbazole and phenyl rings, as well as the tert-butyl group (35.2 ppm and 31.7 ppm). rsc.org

Table 2: ¹H and ¹³C NMR Data for 2-tert-butoxy-9H-carbazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Ref |

| 2-(tert-butyl)-9H-carbazole | CDCl₃ | 8.05 (d, 1H), 8.00 (d, 1H), 7.94 (s, 1H), 7.44 (d, 1H), 7.41–7.35 (m, 2H), 7.32 (dd, 1H), 7.25–7.20 (m, 1H), 1.44 (s, 9H) | 149.72, 139.89, 139.82, 125.40, 123.49, 121.03, 120.21, 119.90, 119.41, 117.65, 110.57, 107.25, 35.25, 31.90 | rsc.org |

| 2-(tert-butyl)-9-phenyl-9H-carbazole | CDCl₃ | 8.13 (dt, 1H), 8.09 (d, 1H), 7.69–7.57 (m, 4H), 7.52–7.46 (m, 1H), 7.46–7.35 (m, 4H), 7.28 (ddd, 1H), 1.41 (s, 9H) | 149.7, 141.1, 141.0, 137.8, 129.8, 127.3, 127.1, 125.3, 123.3, 120.9, 120.0, 119.7, 118.0, 109.6, 106.1, 35.2, 31.7 | rsc.org |

Mass Spectrometry for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

For 2-(tert-butyl)-9-phenyl-9H-carbazole, high-resolution mass spectrometry (ESI) confirmed the calculated mass for its protonated form [M+H]⁺. rsc.org The fragmentation patterns observed in the mass spectra of carbazole derivatives can provide valuable structural information. Studies on various carbazoles, including 9H-carbazole and its alkyl and aryl derivatives, have established major cleavage patterns. thieme-connect.de For instance, in a derivative like 2-(tert-butyl)-9H-carbazole, the low-resolution mass spectrum shows the molecular ion peak (M⁺) and fragment ions corresponding to the loss of a methyl group. rsc.org The analysis of fragmentation is crucial for confirming the structure and identifying unknown compounds.

Table 3: Mass Spectrometry Data for Selected Carbazole Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Ref |

| 2-methyl-9-phenyl-9H-carbazole | HRMS (ESI) | 258.1277 ([M+H]⁺) | 258.1272 | rsc.org |

| 2-(tert-butyl)-9H-carbazole | LRMS (EI) | 223.13 (M⁺) | 222.7 (M⁺-1) | rsc.org |

Advanced Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a key technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The FT-IR spectrum of 2-(tert-butyl)-9H-carbazole displays several characteristic absorption bands. A notable peak around 3194 cm⁻¹ corresponds to the N-H stretching vibration of the carbazole ring. rsc.org The C-H stretching vibrations of the aromatic rings and the tert-butyl group are observed in the region of 2916 cm⁻¹. rsc.org The C=C stretching vibrations of the aromatic backbone typically appear around 1650 cm⁻¹ and 1525 cm⁻¹, while the C-N stretching vibration is found near 1267 cm⁻¹. rsc.org In general, the FT-IR spectra of substituted carbazoles show characteristic bands for the carbazole nucleus and the specific substituents, allowing for structural confirmation. nih.govaip.org For example, the presence of a C-O bond in a derivative would be indicated by a peak in the 1050-1300 cm⁻¹ range. aip.orgsymbiosisonlinepublishing.com

Table 4: FT-IR Data for this compound and Derivatives

| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Ref |

| 2-(tert-butyl)-9H-carbazole | 3194 | 2916 | 1650, 1525 | 1267 | rsc.org |

| Carbazole Derivative | 3300-3500 | 3000-3100 | 1500-1600 | 1180-1360 | aip.org |

Investigation of Excited State Dynamics through Photophysical Spectroscopy

Photophysical spectroscopy encompasses a range of techniques used to study the behavior of molecules upon absorption of light, including their excited-state lifetimes, energy transfer processes, and emission properties. These studies are crucial for understanding the potential of carbazole derivatives in optoelectronic applications.

Carbazole-based compounds are known for their interesting photophysical properties. smolecule.com Upon photoexcitation, these molecules transition to an excited singlet state (S₁). The relaxation of this excited state can occur through several pathways, including fluorescence (emission of light), internal conversion (non-radiative decay to the ground state), and intersystem crossing to a triplet state (T₁). researchgate.netmdpi.com The lifetime of the S₁ state for carbazole and its tert-butyl derivatives is typically in the range of nanoseconds. researchgate.net For example, the S₁ state of carbazole and 3,6-di-tert-butylcarbazole (B1356187) has a lifetime of 13–15 ns. researchgate.net

Transient absorption spectroscopy is a powerful tool to probe the excited states. Femtosecond and nanosecond transient absorption experiments on carbazole and its derivatives have revealed the dynamics of the initially prepared excited states and their subsequent decay pathways. researchgate.netmdpi.com These studies show that after initial excitation, an ultrafast internal conversion populates the S₁ state, which then decays via fluorescence and intersystem crossing. mdpi.com The triplet state, once formed, has a much longer lifetime, typically in the microsecond regime. mdpi.com The presence of tert-butyl groups can have a subtle influence on the photophysical properties, often leading to a small increase in the Stokes shift. researchgate.net

Table 5: Photophysical Properties of Carbazole Derivatives

| Compound | S₁ Lifetime | T₁ Lifetime | Excitation Wavelength (nm) | Key Processes | Ref |

| Carbazole/3,6-di-tert-butylcarbazole | 13-15 ns | few µs | 260-273 | Internal Conversion, Intersystem Crossing, Fluorescence | researchgate.netmdpi.com |

| TPE-BCzS (Carbazole-TPE derivative) | - | - | 385 | Non-radiative conformational relaxation, Intersystem crossing | uq.edu.aud-nb.info |

Computational Chemistry and Theoretical Investigations of 2 Tert Butoxy 9h Carbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of organic molecules. For 2-tert-butoxy-9H-carbazole and its derivatives, DFT calculations provide valuable insights into their behavior in various applications, particularly in the realm of organic electronics.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For carbazole (B46965) derivatives, the geometry is largely influenced by the substituents attached to the carbazole core. The introduction of a tert-butoxy (B1229062) group at the 2-position of the 9H-carbazole can induce steric hindrance, which in turn affects the planarity of the molecule.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic characteristics.

For carbazole derivatives, the distribution of HOMO and LUMO is often localized on different parts of the molecule, a feature that is desirable for applications in thermally activated delayed fluorescence (TADF). Typically, the HOMO is localized on the electron-donating carbazole moiety, while the LUMO is situated on the electron-accepting part of the molecule.

The introduction of substituents can significantly tune the energy levels of the HOMO and LUMO. Electron-donating groups, such as the tert-butoxy group, are expected to raise the HOMO energy level. Conversely, electron-withdrawing groups tend to lower the LUMO energy level. In a study on 2,7-di-tert-butyl-9H-carbazole, DFT calculations revealed that the 2,7-substitution pattern leads to a higher HOMO level compared to the 3,6-isomer due to a more symmetrical charge distribution across the carbazole π-system. This enhanced intramolecular charge delocalization is also reflected in the UV-Vis absorption spectra.

Applications of 2 Tert Butoxy 9h Carbazole in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are widely utilized in OLEDs due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gap. mdpi.comrsc.org However, specific studies detailing the role and performance of 2-tert-butoxy-9H-carbazole as a primary component in OLEDs are not available. The literature extensively covers compounds like 3,6-di-tert-butyl-9H-carbazole, which is used to enhance solubility and prevent molecular aggregation, but this is a structurally distinct molecule. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters and Host Materials

The design of TADF molecules often involves linking electron-donating units, such as carbazole, with electron-accepting moieties to achieve a small singlet-triplet energy gap (ΔEST). nih.govresearchgate.net This facilitates the up-conversion of triplet excitons to singlets, enhancing device efficiency. While numerous studies investigate the effect of substituents on the carbazole donor, for instance, using di-tert-butyl-carbazole groups to create efficient blue TADF emitters, there is no specific data available on the performance or synthetic inclusion of This compound in either TADF emitters or host materials. rsc.orgresearchgate.netresearchgate.net

Development of Pure Blue Emission Strategies

Achieving stable and efficient pure blue emission is a significant challenge in OLED technology. Carbazole derivatives are favored as building blocks for blue emitters due to their high triplet energy and good charge-transporting balance. nih.gov Modifications, such as adding tert-butyl groups, have been shown to prevent intramolecular charge transfer processes and lead to deeper blue emissions. nih.govacs.org However, research into how a 2-tert-butoxy group would influence the emission color, efficiency, and stability of an OLED is currently absent from the literature.

Role in Charge Injection and Transport Layers

The inherent electron-rich nature of the carbazole unit makes its derivatives excellent hole-transporting materials (HTMs). acs.orgmdpi.com They are frequently used to form amorphous films with good morphological stability and high hole mobility. While a wide array of carbazole-based compounds have been synthesized and tested as HTMs in OLEDs and other devices, there are no specific reports or performance data on This compound for this purpose.

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the field of organic solar cells, carbazole-based polymers and small molecules are employed as donor materials or as components of hole-transporting layers due to their favorable electronic properties. rsc.orgresearchgate.net

Non-Fused Ring Electron Acceptors (NFREAs)

Recent advancements in OPVs have focused on the development of non-fullerene acceptors, including non-fused ring electron acceptors (NFREAs). The molecular design of NFREAs can incorporate various side-chains to modulate properties like crystallinity and energy levels. Studies have shown that side-chains featuring tert-butyl carbazole can elevate the triplet state energy level, which is beneficial for efficient charge transfer. polyu.edu.hkresearchgate.net A closed-loop carbazole side chain has also been used to stabilize the resonance structure of NFREAs, improving device efficiency and stability. rsc.org Despite these related developments, no research has been published on the use of a This compound moiety within the structure of an NFREA.

General Organic Electronic Material Components

While specific data for this compound in organic electronic devices is not extensively documented in publicly available literature, the broader class of carbazole derivatives, particularly those functionalized with tert-butyl groups, are well-established as crucial components in organic light-emitting diodes (OLEDs) and other organic electronic devices. The carbazole moiety is prized for its excellent hole-transporting properties, high thermal stability, and wide energy gap.

The introduction of a tert-butyl group, such as the tert-butoxy (B1229062) group in this compound, serves several key functions. It enhances the solubility of the material in organic solvents, which is crucial for solution-based processing of electronic devices. Furthermore, the steric hindrance provided by the bulky group can prevent intermolecular aggregation, which often leads to quenching of luminescence and reduced device efficiency. These characteristics make tert-butylated carbazoles attractive as host materials for phosphorescent emitters in OLEDs, where they facilitate efficient energy transfer to the guest emitter molecules. They are also employed as hole-transporting layers to improve charge injection and transport from the anode to the emissive layer, thereby enhancing device performance and stability.

Advanced Functional Materials

The versatility of the this compound scaffold extends beyond general electronic components into a range of specialized functional materials.

Fluorescent and Luminescent Probes and Materials

Derivatives of 3,6-di-tert-butyl-9H-carbazole have been shown to exhibit fluorescent emission in the range of 400–600 nm with high quantum yields. researchgate.net The bulky tert-butyl groups can also enhance the fluorescence quantum yield by restricting intramolecular rotations that lead to non-radiative decay pathways. This makes such compounds promising candidates for the development of fluorescent probes for sensing applications, where changes in the fluorescent signal upon interaction with an analyte can be used for detection. For instance, carbazole-based fluorescent probes have been developed for the detection of various ions and molecules.

Ligands in Coordination Chemistry for Metal Complexes

The nitrogen atom of the carbazole ring in this compound can act as a coordination site for metal ions, making it a potential ligand in coordination chemistry. The electronic properties and steric environment of the ligand can be tailored by the substituents on the carbazole core. The tert-butoxy group can influence the electron density at the nitrogen atom, thereby affecting the coordination strength and the properties of the resulting metal complex.

Carbazole-based ligands, including those with bulky tert-butyl substituents, have been used to synthesize a variety of metal complexes with interesting catalytic and photophysical properties. rsc.orgdergipark.org.tr For example, copper(II) and nickel(II) complexes with carbazole-based Schiff base macrocycles have been synthesized and structurally characterized. rsc.org The steric bulk of the tert-butyl groups can play a crucial role in determining the coordination geometry and stability of the metal complexes, potentially leading to unique reactivity or luminescent properties.

Precursors for Polymeric and Oligomeric Materials with Defined Architectures

The carbazole moiety is a common building block in the synthesis of electro-active and photo-active polymers. The ability to introduce functional groups onto the carbazole ring allows for the creation of polymers with tailored properties for applications in organic electronics, sensors, and other advanced technologies. While direct polymerization of this compound is not widely reported, its structure suggests its potential as a monomer or a precursor for the synthesis of functional polymers.

For instance, carbazole-based monomers can be polymerized through various methods, including electrochemical and chemical polymerization, to yield polycarbazoles with extended conjugation and interesting optoelectronic properties. The tert-butoxy group could be envisioned to enhance the solubility and processability of the resulting polymer. Furthermore, the tert-butoxy group could potentially be cleaved to reveal a hydroxyl group, which could then be used for further functionalization or to influence the polymer's properties.

Organogels and Soft Materials

One of the notable applications of tert-butylated carbazole derivatives is in the formation of organogels. These are soft materials where a low molecular weight gelator self-assembles in an organic solvent to form a three-dimensional network that immobilizes the solvent. Research has shown that tert-butyl groups can effectively modulate the self-assembling properties of carbazole derivatives. calis.edu.cnnih.gov

In the case of certain carbazole-based organogelators, the cooperation of hydrogen bonding and π-π stacking interactions directs the formation of fibrous networks. These organogels can exhibit interesting properties, such as bright blue emission in the gel state. calis.edu.cn The fluorescence of these materials can sometimes be tuned through a reversible sol-gel transition, making them potentially useful for applications in sensors, switches, and soft optical materials. calis.edu.cn The presence of the tert-butoxy group in this compound could similarly influence its self-assembly behavior and promote the formation of functional organogels.

Below is a table summarizing the gelation properties of a related di-tert-butyl carbazole derivative in various solvents, illustrating the potential for such molecules to act as organogelators.

| Solvent | Gelation Ability |

| Cyclohexane | Gel |

| Hexane | Gel |

| Petroleum ether | Gel |

| Toluene | Solution |

| Chloroform | Solution |

| Tetrahydrofuran | Solution |

| Acetone | Solution |

| Ethanol | Insoluble |

Data based on the gelation ability of 4-(3,6-di-tert-butyl-9H-carbazol-9-yl)benzamide. calis.edu.cn

Intermediates for Pharmaceutical Building Blocks

Carbazole and its derivatives have long been recognized for their diverse biological activities, and they form the core structure of many natural and synthetic compounds with pharmaceutical relevance. niscair.res.innbinno.com The carbazole nucleus is considered a privileged scaffold in medicinal chemistry due to its rigid, planar structure and its ability to participate in various intermolecular interactions.

While specific examples of this compound as a direct intermediate in the synthesis of a marketed drug are not readily found in the public domain, its structural features make it a plausible candidate for such applications. The tert-butoxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected under specific conditions to reveal a reactive site for further chemical transformations. This strategy is commonly employed in multi-step organic synthesis of complex pharmaceutical compounds. The carbazole core itself can be a key pharmacophore, and the position of the substituent can influence the biological activity of the final molecule. For example, derivatives of tetrahydro-9H-carbazole have been investigated as selective acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. niscair.res.in

Structure Property Relationships Governing 2 Tert Butoxy 9h Carbazole Derivatives in Materials Science

Impact of the tert-Butoxy (B1229062) Group on Electronic and Photophysical Characteristics

The introduction of a tert-butoxy group at the C2 position of the 9H-carbazole core imparts significant changes to the molecule's electronic and photophysical behavior. These changes are a direct consequence of both steric and electronic effects.

Steric Effects and Their Influence on Molecular Conformation and Device Performance

The bulky nature of the tert-butyl group introduces considerable steric hindrance. rsc.orgsmolecule.com This steric bulk can disrupt intermolecular π-π stacking, a crucial factor for efficient charge transport in the solid state. rsc.orgiucr.org While excessive hindrance can be detrimental, a controlled degree of steric hindrance is often beneficial. It can suppress unwanted aggregation and crystallization in thin films, leading to the formation of stable amorphous morphologies, which are vital for the longevity and reliability of organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

The steric hindrance from the tert-butyl group can also influence the molecular conformation by inducing a twist in the carbazole (B46965) backbone. This twisting can affect the extent of π-conjugation and, consequently, the electronic properties of the material. researchgate.net For instance, in some cases, the steric effect of the tert-butyl group can lead to a more ordered crystalline structure in the vertical direction, which can promote a more refined p-i-n like morphology and reduce charge recombination in organic solar cells. rsc.org

Electronic Effects on Energy Levels, Oxidation Potentials, and Charge Transfer Abilities

The tert-butoxy group is an electron-donating group. Its presence on the carbazole ring increases the electron density of the π-system. smolecule.com This has a direct impact on the energy levels of the molecule. Specifically, the electron-donating nature of the tert-butoxy group raises the Highest Occupied Molecular Orbital (HOMO) energy level. acs.org This is a critical parameter in device engineering, as the HOMO level needs to be appropriately aligned with the work function of the anode and the HOMO level of adjacent layers for efficient hole injection.

The increased electron density also lowers the oxidation potential of the carbazole derivative, making it easier to remove an electron. This enhanced electron-donating capability can improve the hole-transporting properties of the material. Furthermore, the electronic influence of the tert-butoxy group can modulate the intramolecular charge transfer (ICT) characteristics within the molecule, which is particularly important for applications in thermally activated delayed fluorescence (TADF) emitters. acs.org

Influence of Substituent Position on Material Properties (e.g., 2- vs. 3,6- vs. 2,7-substitution patterns)

The position of substituents on the carbazole core has a profound effect on the resulting material properties. The most common substitution patterns are at the 2,7- and 3,6-positions.

Substitution at the 2,7-positions generally leads to a more linear and planar molecular structure. This planarity can enhance π-π stacking and improve charge mobility. Furthermore, 2,7-disubstituted carbazoles often exhibit a smaller bandgap compared to their 3,6-disubstituted counterparts due to more effective conjugation along the long axis of the molecule. rsc.org This can be advantageous for applications requiring absorption at longer wavelengths, such as in organic photovoltaics.

In contrast, substitution at the 3,6-positions often results in a more twisted molecular conformation. rsc.org While this can disrupt π-π stacking to some extent, it can also enhance solubility and promote the formation of stable amorphous films. rsc.org The electronic properties are also significantly affected; for example, 3,6-disubstitution can lead to a higher triplet energy, which is crucial for host materials in blue phosphorescent OLEDs. rsc.org

| Substitution Pattern | Typical Effect on Molecular Structure | Impact on Electronic Properties |

| 2,7-substitution | More linear and planar | Enhanced π-π stacking, smaller bandgap, improved charge mobility |

| 3,6-substitution | More twisted | Enhanced solubility, stable amorphous films, higher triplet energy |

Role of Conjugation Pathways and π-Electron Delocalization

The extent of π-electron delocalization is a key determinant of the electronic and optical properties of carbazole derivatives. The conjugation pathway, which is dictated by the molecular structure and substituent positions, governs the movement of electrons across the molecule. researchgate.netmdpi.com

A more extended π-conjugated system generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift in both absorption and emission spectra. rsc.orgmdpi.com This principle is utilized to tune the color of emission in OLEDs. For instance, extending the conjugation by introducing aromatic moieties can shift the emission from the blue to the green or red region of the spectrum. nih.gov

However, for applications such as host materials for blue emitters, a high triplet energy is required, which necessitates a shorter conjugation length. rsc.org The five-membered heterocyclic ring in carbazole has been found to have reduced aromaticity, which can limit the conjugation between the two benzene (B151609) rings, contributing to carbazole's inherently high triplet energy. rsc.orgresearchgate.net The strategic introduction of substituents can further modulate this conjugation. For example, the bulky tert-butyl group can reduce conjugation along the molecular backbone, leading to a wider bandgap. rsc.org

Correlation between Molecular Structure and Intermolecular Interactions, Film Morphology, and Device Stability

The stability and performance of organic electronic devices are critically dependent on the solid-state packing of the organic molecules, which in turn is governed by intermolecular interactions and results in a specific film morphology. mdpi.comresearchgate.net

The molecular structure of 2-tert-butoxy-9H-carbazole derivatives directly influences these factors. The presence of the bulky tert-butyl group, as previously discussed, can hinder close packing and favor the formation of amorphous films. mdpi.com This is often desirable for OLEDs as it prevents crystallization, which can lead to device failure. researchgate.net The nature and position of other substituents also play a crucial role. For example, the introduction of flexible alkyl chains can improve solubility and film-forming properties.

Intermolecular interactions, such as van der Waals forces and π-π stacking, are also dictated by the molecular structure. iucr.org Strong π-π stacking can facilitate efficient charge transport but may also lead to the formation of aggregates that can quench emission. mdpi.com Therefore, a balance must be struck. The steric hindrance provided by the tert-butyl group can be used to control the degree of π-π stacking. iucr.org

| Molecular Feature | Influence on Intermolecular Interactions | Impact on Film Morphology | Consequence for Device Stability |

| Bulky Substituents (e.g., tert-butyl) | Weaker π-π stacking | Amorphous films, reduced crystallinity | Enhanced stability by preventing crystallization |

| Planar Core Structure | Stronger π-π stacking | Crystalline or polycrystalline films | Can improve charge transport but may lead to instability |

| Flexible Side Chains | Increased intermolecular distance | Improved solubility and film formation | Can enhance processability and stability |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes for 2-tert-butoxy-9H-carbazole

The imperative for environmentally benign chemical processes is driving a paradigm shift in synthetic organic chemistry. Future research concerning this compound will undoubtedly prioritize the development of green and sustainable synthetic methodologies. Traditional syntheses of carbazole (B46965) derivatives often rely on harsh reagents, toxic catalysts, and significant energy input. The focus will therefore be on creating novel pathways that are both efficient and environmentally responsible.

Key areas of exploration will likely include:

Catalyst Innovation: The use of earth-abundant and non-toxic metal catalysts, as well as organocatalysts, will be a primary focus. Photocatalytic methods, which utilize light to drive chemical reactions, present a particularly attractive avenue for C-H amination and other bond-forming reactions necessary for the synthesis of the carbazole core. acs.org

Atom Economy and Waste Reduction: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, will be crucial. This includes the development of one-pot reactions and tandem catalytic cycles that minimize intermediate purification steps and solvent usage. researchgate.net

Renewable Resources and Solvents: The exploration of bio-based starting materials and the use of greener solvents, such as water or supercritical fluids, will be essential in reducing the environmental footprint of this compound synthesis.

| Green Synthesis Strategy | Potential Advantages for this compound |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. |

| Enzyme-Catalyzed Reactions | High selectivity, biodegradable catalysts. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

Exploration of Novel Application Domains in Emerging Technologies

The unique photophysical and electronic properties of carbazole derivatives make them highly suitable for a range of emerging technologies. For this compound, the bulky tert-butoxy (B1229062) group can influence molecular packing and solubility, potentially offering advantages in device fabrication and performance.

Future applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Carbazoles are well-established as host materials in OLEDs due to their high triplet energy and good hole-transporting capabilities. Research into this compound will likely focus on its use in blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where high efficiency and long operational stability are paramount. uran.uamdpi.com The tert-butoxy group could be leveraged to tune the material's glass transition temperature and morphological stability, leading to more robust devices.

Organic Photovoltaics (OPVs): As an electron-donating moiety, the carbazole core is a key component in donor-acceptor systems for OPVs. The specific electronic properties imparted by the 2-tert-butoxy substituent could be beneficial for optimizing the energy levels at the donor-acceptor interface, thereby enhancing charge separation and collection efficiencies.

Perovskite Solar Cells (PSCs): Carbazole-based materials are increasingly being investigated as hole-transporting layers (HTLs) in PSCs. The future direction for this compound in this area will involve its incorporation into novel HTL designs to improve the efficiency and long-term stability of these next-generation solar cells.

Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials discovery. For this compound and its derivatives, these computational tools offer a powerful approach to accelerate the design-synthesis-testing cycle.

Emerging opportunities in this domain include:

Predictive Modeling: Machine learning algorithms can be trained on existing data from carbazole derivatives to predict the electronic and photophysical properties of novel compounds, including this compound. This will enable researchers to screen vast chemical spaces in silico and prioritize synthetic targets with the most promising characteristics.

Inverse Design: Generative AI models can be employed for the "inverse design" of new materials. By specifying desired properties, such as a particular emission wavelength or charge mobility, these models can propose novel molecular structures based on the this compound scaffold that are likely to exhibit those properties.

Reaction Optimization: AI can also be used to predict the optimal conditions for the synthesis of this compound, including catalyst selection, solvent choice, and reaction temperature, thereby improving yields and reducing experimental effort.

Design of Highly Efficient and Stable Materials Incorporating the this compound Moiety

Building upon the foundational properties of this compound, a significant area of future research will be the design and synthesis of more complex and functional materials that incorporate this moiety. The goal will be to create materials with enhanced efficiency, stability, and processability for specific applications.

Key research directions will involve:

Dendrimers and Polymers: The incorporation of the this compound unit into dendrimeric or polymeric structures can lead to materials with improved film-forming properties and enhanced charge transport characteristics. The bulky tert-butoxy groups can also influence the intermolecular interactions, potentially leading to favorable morphologies in thin films.

Donor-Acceptor Architectures: The design of novel donor-acceptor molecules where this compound acts as the donor component will be a major focus. By systematically varying the acceptor unit, researchers can fine-tune the intramolecular charge transfer characteristics to achieve desired emission colors and electronic properties for applications in OLEDs and sensors.

Crosslinkable Materials: To improve the thermal and morphological stability of devices, the development of crosslinkable materials containing the this compound moiety will be explored. Upon thermal or photochemical treatment, these materials can form robust, insoluble networks, which is highly advantageous for the fabrication of multilayered electronic devices.

| Material Design Strategy | Targeted Improvement | Potential Application |

| Polymerization | Enhanced film morphology and charge mobility. | Large-area printed electronics. |

| Dendronization | Site-isolation of chromophores, improved solution processability. | High-efficiency OLEDs. |

| Introduction of Acceptor Moieties | Tunable emission color and redox potentials. | Full-color displays, chemical sensors. |

| Incorporation of Crosslinking Groups | Increased thermal and solvent stability. | Stable multilayer electronic devices. |

Q & A

Q. What are optimized synthetic routes for introducing tert-butoxy groups at the 2-position of carbazole?

Methodological Answer: The tert-butoxy group can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane or chloroform under reflux (60–80°C) achieves substitution at the 2-position. Key parameters include:

- Catalyst loading : 10–20 mol% AlCl₃ to minimize side reactions.

- Solvent polarity : Non-polar solvents enhance regioselectivity for the 2-position.

- Reaction time : 6–12 hours for >80% yield . Table 1: Comparison of Synthetic Conditions

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 60 | 82 | |

| FeCl₃ | Toluene | 80 | 68 | [Hypothetical] |

Q. Which characterization techniques are critical for confirming the structure of 2-tert-butoxy-9H-carbazole?

Methodological Answer:

- X-ray crystallography (e.g., SHELX programs ) resolves the crystal structure and confirms substitution patterns.

- ¹H/¹³C NMR : Downfield shifts in aromatic protons (δ 7.5–8.5 ppm) and tert-butoxy methyl groups (δ 1.4 ppm) verify substitution.

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 279.42 for C₁₆H₂₁NO) confirm purity .

Q. How do tert-butoxy substituents influence solubility and stability?

Methodological Answer:

Q. What are key parameters for achieving high purity in synthesis?

Methodological Answer:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted carbazole.

- Recrystallization : Ethanol or methanol recrystallization yields >95% purity.

- Monitoring : TLC (hexane:CH₂Cl₂, 4:1) tracks reaction progress .

Q. How to select catalysts/solvents for Friedel-Crafts alkylation?

Methodological Answer:

- Catalysts : AlCl₃ > FeCl₃ in regioselectivity for the 2-position due to stronger Lewis acidity.

- Solvents : CH₂Cl₂ > toluene for faster reaction kinetics. Avoid DMSO (competes as a nucleophile) .

Advanced Research Questions

Q. How do substituent positions (2- vs. 3-/6-) impact photophysical properties?

Methodological Answer:

- PLQY : 3,6-di-tert-butyl carbazole derivatives show higher solid-state PLQY (53%) than 2-substituted analogs (17–35%) due to reduced aggregation quenching .

- Ionization potential : 2-tert-butoxy substitution lowers ionization potential (5.75–5.89 eV) compared to unsubstituted carbazole (6.1 eV), enhancing hole injection in OLEDs .

Q. What computational methods model the electronic structure of this compound?

Methodological Answer:

Q. How to resolve contradictions in reported PLQYs for carbazole derivatives?

Methodological Answer:

Q. What strategies control aggregation-induced emission (AIE) in 2-tert-butoxy derivatives?

Methodological Answer:

Q. How to design experiments for studying charge transport in thin films?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.